2-[(4-bromophenyl)sulfanyl]-N-(3-chlorophenyl)acetamide
Description
The compound 2-[(4-bromophenyl)sulfanyl]-N-(3-chlorophenyl)acetamide (hereafter referred to as the "target compound") is a sulfanylacetamide derivative featuring a 4-bromophenyl group attached to a quinazolinone core and an N-(3-chlorophenyl) acetamide moiety.
Properties
IUPAC Name |
2-(4-bromophenyl)sulfanyl-N-(3-chlorophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrClNOS/c15-10-4-6-13(7-5-10)19-9-14(18)17-12-3-1-2-11(16)8-12/h1-8H,9H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVOUVYIPAKLYKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)CSC2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[(4-bromophenyl)sulfanyl]-N-(3-chlorophenyl)acetamide typically involves the reaction of 4-bromothiophenol with 3-chloroaniline in the presence of acetic anhydride. The reaction conditions often include a solvent such as dichloromethane and a catalyst like triethylamine. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
2-[(4-bromophenyl)sulfanyl]-N-(3-chlorophenyl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of corresponding amines.
Scientific Research Applications
Chemical Synthesis
Synthesis Methods
The compound is synthesized through the reaction of 4-bromothiophenol with 3-chloroaniline in the presence of acetic anhydride. Common solvents include dichloromethane, with catalysts such as triethylamine facilitating the reaction. The process typically involves stirring at room temperature followed by purification through recrystallization.
Chemistry
- Intermediate in Organic Synthesis : The compound serves as a versatile intermediate for synthesizing more complex organic molecules. It is particularly useful in creating derivatives with varied biological activities, allowing for the exploration of structure-activity relationships (SAR) in medicinal chemistry.
Biology
- Antimicrobial Properties : Research has indicated that compounds similar to 2-[(4-bromophenyl)sulfanyl]-N-(3-chlorophenyl)acetamide exhibit significant antimicrobial activity against various pathogens. Studies have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Methicillin-resistant Staphylococcus aureus (MRSA), as well as some efficacy against Gram-negative bacteria and fungi like Candida albicans .
- Anticancer Potential : The compound's interaction with cellular receptors suggests potential anticancer properties. Mechanistic studies indicate that it may inhibit specific enzymes involved in cancer cell proliferation, making it a candidate for further investigation in cancer therapeutics.
Medicine
- Therapeutic Agent Exploration : Ongoing research is focused on the compound's ability to interact with biological targets linked to various diseases. Its potential as a therapeutic agent is being evaluated, particularly for conditions where enzyme inhibition plays a critical role .
Industrial Applications
- Material Development : In industrial settings, this compound is utilized in developing new materials and chemical processes. Its unique chemical properties make it suitable for formulating specialty chemicals and polymers.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-[(4-bromophenyl)sulfanyl]-N-(3-chlorophenyl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Comparison with Similar Compounds
2.1 Structural Analogues with Heterocyclic Cores
The target compound shares structural motifs with several analogs, differing in heterocyclic cores and substituents:
- Thiazolyl Derivatives (): Compounds 9e–9h and 10 feature a 2-oxothiazol-3-yl group substituted with aryl groups (e.g., 4-methoxyphenyl, 3-chlorophenyl) and an N-(4-bromophenyl)acetamide. These compounds exhibit moderate yields (15–27%) and melting points ranging from 162–232°C. The 4-nitrophenyl-substituted 9h has the highest yield (21%) but the lowest melting point (162–164°C), suggesting nitro groups reduce crystallinity.
- Triazolyl Derivatives (): N-(4-Bromophenyl)-2-[(1-cyclohexyl-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]-acetamide () incorporates a bulky cyclohexylmethyl group, which may hinder pharmacokinetic properties but stabilize intermolecular interactions (N–H⋯S hydrogen bonds). Similarly, 2-[[4-amino-5-(2-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-butylphenyl)acetamide () shows substitutions that enhance hydrogen-bonding networks. The target compound’s quinazolinone core likely offers distinct electronic properties compared to triazoles, affecting solubility and target binding .
- Oxadiazolyl Derivatives (): 2-((5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-chlorophenyl)acetamide () contains an oxadiazole ring, known for electron-withdrawing effects. This compound exhibits antimicrobial activity, suggesting the target compound’s quinazolinone group might similarly influence bioactivity but with altered potency due to differences in ring electronegativity .
2.2 Substituent Effects on Physicochemical Properties
Halogen Substituents:
Bromine and chlorine atoms are prevalent in the target compound and its analogs. For example, N-(4-Bromophenyl)-2-(4-chlorophenyl)acetamide () has a dihedral angle of 68.21° between its aromatic rings, influencing molecular planarity and packing. The target compound’s 3-chlorophenyl group may reduce symmetry compared to 4-substituted analogs, affecting crystallinity and solubility .- Hydrogen Bonding and Crystal Packing: Compounds like N-(3-chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide () form N–H⋯O hydrogen bonds, stabilizing crystal structures. The target compound’s sulfanyl group could participate in S⋯H interactions, while its quinazolinone carbonyl may engage in hydrogen bonding, as seen in 2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}-N-(3-chloro-4-fluorophenyl)acetamide () .
Data Tables
Biological Activity
2-[(4-bromophenyl)sulfanyl]-N-(3-chlorophenyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article reviews the biological activity of this compound, supported by research findings, case studies, and data tables.
The compound has the molecular formula C14H11BrClNOS and features a sulfanyl linkage, which is significant for its biological interactions. The presence of halogen substituents (bromine and chlorine) may enhance its reactivity and biological efficacy compared to non-substituted analogs.
The mechanism of action involves interaction with specific molecular targets including enzymes and receptors. It is hypothesized that the compound may inhibit certain enzymes by binding to their active sites, thus blocking substrate access. Additionally, it may modulate signal transduction pathways by interacting with cellular receptors, affecting various cellular functions.
Antimicrobial Activity
Research indicates that this compound exhibits promising antimicrobial properties.
In Vitro Studies
In vitro studies have evaluated its efficacy against various bacterial strains. The compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating its potency.
| Bacterial Strain | MIC (µg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 10 | Moderate |
| Escherichia coli | 15 | Moderate |
| Pseudomonas aeruginosa | 20 | Weak |
These results suggest that the compound could be a candidate for developing new antimicrobial agents.
Anticancer Activity
The anticancer potential of this compound has also been explored extensively, particularly against breast cancer cell lines.
Case Studies
In a study involving the MCF7 human breast adenocarcinoma cell line, the compound was subjected to the Sulforhodamine B (SRB) assay to assess its cytotoxic effects. The findings revealed:
| Concentration (µg/mL) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 75 |
| 25 | 50 |
| 50 | 30 |
At higher concentrations (≥25 µg/mL), significant reductions in cell viability were observed, indicating potent anticancer activity .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have identified key features that contribute to the biological activity of the compound. The presence of electron-withdrawing groups such as bromine and chlorine enhances its interaction with biological targets, leading to increased potency in antimicrobial and anticancer activities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
